2-Ethyl-5,8-dihydroquinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-ethyl-5,8-dihydroquinoxaline |
InChI |
InChI=1S/C10H12N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
SUTICHHRJPUCNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2CC=CCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,8-dihydroquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with ethyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Large-scale synthesis may involve continuous flow reactors and the use of recyclable catalysts to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,8-dihydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-Ethyl-5,8-dihydroquinoxaline exhibits significant antimicrobial properties. It has been investigated for its efficacy against various pathogens, including bacteria and fungi. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in microbial metabolism, leading to reduced viability of microbial cells.
Anticancer Properties
The compound has also been explored for its potential as an anticancer agent. Studies have shown that it can modulate cell signaling pathways by inhibiting tyrosine kinases, which are crucial in cancer cell proliferation. Notable findings include:
- In vitro studies : Demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency against specific types of cancer .
Anti-inflammatory and Antiviral Effects
This compound has been evaluated for its anti-inflammatory properties as well as its potential as an antiviral agent. Research highlights include:
- Inflammatory response modulation : The compound shows promise in reducing inflammation markers in cell-based assays.
- Antiviral activity : Preliminary studies suggest effectiveness against viruses such as Herpes simplex virus and coxsackievirus B5 .
Organic Synthesis
In the field of organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to novel derivatives with enhanced properties.
Material Science
The compound is also utilized in developing advanced materials with specific electronic or optical properties. Its incorporation into polymers and coatings has been explored to enhance material performance in various applications.
Case Studies
-
Antiviral Efficacy Study :
A systematic review evaluated various quinoxaline derivatives for antiviral activity. Among them, derivatives similar to this compound showed promising results against Herpes simplex virus with significant plaque reduction rates . -
Anticancer Research :
In vitro studies demonstrated that this compound inhibited growth in human gastric adenocarcinoma cells, showcasing its potential as an anticancer therapeutic . -
Material Development :
Research into polymer composites incorporating this compound revealed improvements in thermal stability and electrical conductivity, indicating its utility in material science applications .
Mechanism of Action
The mechanism of action of 2-Ethyl-5,8-dihydroquinoxaline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, quinoxaline derivatives have been shown to inhibit tyrosine kinases and other enzymes involved in cell signaling pathways. The compound’s effects are mediated through interactions with molecular targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Quinoxaline vs. Quinoline Derivatives
Quinoxaline derivatives differ from quinoline analogues (e.g., 7-(2-ethoxyethoxy)quinoline, C₁₃H₁₅NO₂, MW 217.27 ) in electronic properties. The dual nitrogen atoms in quinoxaline create a more electron-deficient ring system, favoring charge-transfer interactions in optoelectronic applications. In contrast, quinoline’s single nitrogen atom supports stronger basicity and distinct coordination chemistry, making it prevalent in catalysis and drug design (e.g., antimalarials) .
Substituent Effects on Physical Properties
- Ethyl vs. Ethylhexyloxy Groups: The ethyl group in 2-Ethyl-5,8-dihydroquinoxaline (C₂H₅) contrasts with bulkier substituents like the ethylhexyloxy groups in 5,8-Dibromo-2,3-bis(3-((2-ethylhexyl)oxy)phenyl)quinoxaline (C₃₆H₄₄Br₂N₂O₂, MW 696.55 ). Larger substituents increase lipophilicity and molecular weight, reducing aqueous solubility but enhancing compatibility with organic matrices (e.g., polymer solar cells).
- Bromination : Bromine atoms at positions 5 and 8 in the dibromo derivative introduce steric hindrance and polarizability, enabling applications in Suzuki coupling reactions or as intermediates in organic synthesis.
Functional Group Modifications
- Hydrogenation: Partial saturation at positions 5 and 8 in this compound disrupts conjugation, lowering thermal stability compared to fully aromatic quinoxalines. This property is exploited in photoactive materials where controlled electron delocalization is critical.
- Ester vs. Alkyl Groups: Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate (C₁₃H₁₅NO₃, MW 233.26 ) contains a ketone and ester group, enabling hydrogen bonding and hydrolysis sensitivity. Such functional groups are absent in this compound, resulting in divergent reactivity profiles.
Data Table: Key Properties of this compound and Analogues
Research Findings
- Synthetic Utility: Ethyl-substituted quinoxalines are pivotal in synthesizing π-conjugated polymers for organic light-emitting diodes (OLEDs), where their electron-deficient nature improves charge transport .
- Biological Relevance: Quinoline derivatives with ester groups (e.g., ) exhibit higher bioavailability than quinoxalines due to enhanced solubility, though their metabolic stability is lower.
Biological Activity
2-Ethyl-5,8-dihydroquinoxaline is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C10H12N2 |
| Molecular Weight | 160.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 100-99-2 |
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in disease pathways. The compound's structure allows it to engage with nucleic acids and proteins, potentially influencing cellular processes such as DNA replication and protein synthesis.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and viability.
- Case Study : A study published in Molecules highlighted the compound's efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous chronic diseases.
- Research Finding : In vitro assays indicated that this compound scavenges free radicals effectively, thereby reducing oxidative damage in cellular models .
Potential Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. Preliminary research indicates that it could help protect neuronal cells from apoptosis induced by neurotoxic agents.
- Case Study : In a recent animal model study, administration of the compound resulted in reduced neuronal cell death following exposure to neurotoxins, indicating a protective effect on brain health .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| Quinoxaline | Antimicrobial | Less potent than this compound. |
| Dihydroquinoxaline Derivatives | Varies (some show antitumor activity) | Structural modifications can enhance activity. |
Q & A
Q. What established synthetic routes are available for 2-Ethyl-5,8-dihydroquinoxaline, and what catalytic systems optimize yield?
Methodological Answer: The synthesis of this compound can be approached via condensation reactions using quinoxaline precursors and ethyl-substituted reagents. Retrosynthetic analysis leveraging databases like REAXYS and PISTACHIO suggests feasible routes involving cyclization of diamines with α-keto esters or alkylation of dihydroquinoxaline intermediates . Optimal conditions include:
- Catalysts: Transition-metal catalysts (e.g., palladium or copper) for cross-coupling reactions.
- Solvents: Polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres.
- Temperature: Moderate heating (80–120°C) to avoid decomposition of labile intermediates.
Validation via NMR and mass spectrometry is critical to confirm purity and regioselectivity .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
Methodological Answer:
- X-ray Crystallography: Employ SHELX software (SHELXL/SHELXS) for refinement, particularly for resolving hydrogen bonding and torsional angles in dihydroquinoxaline derivatives. High-resolution data (≤1.0 Å) are preferred to minimize residual electron density errors .
- NMR Spectroscopy: Use - and -NMR with deuterated solvents (e.g., DMSO-d6) to identify ethyl group splitting patterns and aromatic proton environments. HSQC and HMBC experiments aid in assigning quaternary carbons .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight and fragmentation pathways, distinguishing regioisomers .
Q. How can computational tools predict electronic properties and stability of this compound derivatives?
Methodological Answer:
- DFT Calculations: Optimize molecular geometries using Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These predict reactivity toward electrophilic substitution or oxidation .
- Molecular Dynamics (MD): Simulate solvent interactions and thermal stability to assess aggregation behavior in solution-phase studies .
Advanced Research Questions
Q. How should crystallographic data discrepancies (e.g., twinning or disorder) be resolved in structural studies?
Methodological Answer:
- Twinning: Use SHELXL’s TWIN/BASF commands to refine twinned data. Partition overlapping reflections and apply restraints to bond lengths/angles to stabilize refinement .
- Disorder Modeling: Apply PART instructions in SHELX to model split positions for disordered ethyl or aromatic groups. Validate with residual density maps (<0.5 eÅ) .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R for data redundancy .
Q. What strategies elucidate substituent effects on the quinoxaline core in structure-activity relationships (SAR)?
Methodological Answer:
- Electron-Withdrawing/Donating Groups: Synthesize analogs with halogens or methoxy substituents. Compare UV-Vis spectra to quantify bathochromic shifts and correlate with π→π* transitions .
- Biological Assays: Pair SAR with enzymatic inhibition assays (e.g., kinase or reductase). Use IC values and molecular docking (AutoDock Vina) to map binding interactions .
- Statistical Analysis: Apply multivariate regression (e.g., PLS) to link electronic parameters (Hammett σ) with bioactivity .
Q. How can reproducibility of synthetic protocols be statistically validated across laboratories?
Methodological Answer:
- Design of Experiments (DoE): Implement factorial designs to test variables (temperature, catalyst loading). Use ANOVA to identify significant factors affecting yield .
- Interlab Studies: Collaborate with multiple labs to synthesize the compound under standardized protocols. Calculate interquartile ranges (IQR) and Cohen’s κ to assess consistency .
- Data Reporting: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in publishing raw spectra, crystallographic files (CIFs), and reaction logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
